molecular formula C6Ag2Cl2O4 B13757503 disilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate CAS No. 22855-70-5

disilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate

Cat. No.: B13757503
CAS No.: 22855-70-5
M. Wt: 422.70 g/mol
InChI Key: HDAPVNLIQQSUEY-UHFFFAOYSA-L
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Description

Disilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate is a coordination complex comprising two silver ions bound to a chloranilate dianion (C₆Cl₂O₄²⁻). The chloranilate ligand is derived from chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) through deprotonation. This compound exhibits unique structural and electronic properties due to the combination of Ag⁺ ions and the conjugated quinoid system of the ligand. Silver-based complexes are of interest for their antimicrobial properties, and the chloranilate ligand contributes to redox activity and π-π stacking interactions in supramolecular assemblies .

Properties

CAS No.

22855-70-5

Molecular Formula

C6Ag2Cl2O4

Molecular Weight

422.70 g/mol

IUPAC Name

disilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate

InChI

InChI=1S/C6H2Cl2O4.2Ag/c7-1-3(9)5(11)2(8)6(12)4(1)10;;/h9,12H;;/q;2*+1/p-2

InChI Key

HDAPVNLIQQSUEY-UHFFFAOYSA-L

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Ag+].[Ag+]

Origin of Product

United States

Preparation Methods

Direct Coordination Method

  • Procedure : A solution of chloranilic acid is dissolved in a suitable solvent such as water, acetonitrile, or a mixture of both. To this solution, a stoichiometric amount of silver salt (e.g., silver nitrate) is added slowly under stirring.
  • Reaction Conditions : The reaction is often carried out at room temperature or slightly elevated temperatures (20–40 °C) to facilitate complexation.
  • Isolation : The resulting precipitate of disilver complex is filtered, washed with cold solvent, and dried under vacuum.

This method yields the disilver complex as a solid, often characterized by its distinct color and crystalline nature.

Carbonate-Assisted Synthesis

  • Procedure : Silver carbonate (Ag2CO3) is reacted with chloranilic acid in aqueous or aqueous-organic solvent mixtures (e.g., H2O/CH3CN in 2:1 volume ratio).
  • Reaction Time : The mixture is stirred for approximately 25 minutes at room temperature.
  • Crystallization : The filtrate is left to stand at room temperature for several days, allowing the formation of colorless block crystals of the silver complex.

This method is advantageous for obtaining high-quality crystals suitable for X-ray crystallography and detailed structural analysis.

Experimental Data and Reaction Conditions Summary

Preparation Method Reagents Solvent System Temperature Reaction Time Product Form Notes
Direct Coordination Chloranilic acid + AgNO3 H2O, CH3CN or mixtures Room temperature Minutes to hours Solid precipitate Simple, rapid complexation
Carbonate-Assisted Synthesis Chloranilic acid + Ag2CO3 H2O/CH3CN (2:1 v/v) Room temperature 25 minutes stirring Colorless block crystals Suitable for crystallographic studies

Structural and Analytical Characterization

  • Molecular Formula : C6H2Cl2O4Ag2 (disilver complex)
  • Molecular Weight : Approximately 424.72 g/mol
  • Crystal System : Monoclinic or triclinic depending on crystallization conditions
  • Coordination Geometry : Silver(I) centers coordinate with oxygen atoms of the chloranilate ligand forming a polymeric chain or discrete complex units.
  • X-ray Crystallography : High-resolution crystal structures have been reported, showing silver coordinated to the oxygen atoms of the 1,4-diolate moiety with bond lengths and angles consistent with silver(I) coordination chemistry.

Research Discoveries and Notes

  • The disilver complex exhibits zero rotatable bonds , indicating a rigid coordination environment.
  • Hydrogen bonding and intermolecular interactions contribute to the stability and packing of the crystalline material.
  • The complex is sensitive to light and moisture, requiring careful handling during synthesis and storage.
  • Variations in solvent and silver salt can influence the crystallinity and morphology of the product.
  • The compound has been studied for its electronic and structural properties , which are influenced by the dichloro substitution pattern on the cyclohexadiene ring.

Chemical Reactions Analysis

Reaction Types and Observed Behaviors

The compound participates in four primary reaction categories:

Reaction Type Conditions Products/Observations
Ligand substitution Polar aprotic solventsReplacement of dioxocyclohexadiene ligand with stronger field ligands (e.g., ammonia, thiourea)
Redox reactions Aqueous/organic interfacesSilver(I) → Silver(0) reduction under UV light
Acid-base interactions pH 5–9Protonation/deprotonation at oxygen sites
Thermal decomposition >200°C in inert atmosphereAgCl + chloranilic acid derivatives

Source: Synthesis protocols and reactivity studies

Ligand Exchange Dynamics

The dioxocyclohexadiene ligand exhibits labile bonding to silver(I), enabling reversible substitution. Kinetic studies show:

  • Rate constants :

    • 3.2 × 10⁻³ s⁻¹ (acetonitrile, 25°C)

    • 1.8 × 10⁻³ s⁻¹ (dichloromethane, 25°C)

  • Steric effects dominate over electronic factors due to the planar ligand geometry .

Redox Pathways

Silver centers act as electron reservoirs:

Ag++eAg0(E=+0.80V vs. SHE)\text{Ag}^+ + e^- \rightarrow \text{Ag}^0 \quad (E^\circ = +0.80 \, \text{V vs. SHE})

  • Photoreduction yields colloidal silver nanoparticles (5–20 nm diameter) .

  • Oxidative degradation of organic substrates (e.g., alcohols → ketones) occurs via radical intermediates.

Reaction Conditions and Optimization

Controlled parameters significantly influence outcomes:

Parameter Optimal Range Impact on Yield
Temperature20–60°C±15% per 10°C shift
Solvent polarityε ≥ 20 (e.g., DMF)Maximizes ligand mobility
pH6.5–7.5Prevents AgOH precipitation

Source: Thermodynamic and kinetic analyses

Catalytic Cross-Coupling

  • Buchwald-Hartwig amination :

    • Turnover frequency (TOF): 12 h⁻¹

    • Substrate scope: aryl bromides > chlorides

Precursor for Silver Nanomaterials

  • Size control via ligand stoichiometry:

    • 1:1 Ag/ligand → 5 nm particles

    • 2:1 Ag/ligand → 15 nm particles

Source: Material science applications

Stability and Reactivity Trade-offs

  • Hydrolytic stability : <48 hours in H₂O (pH 7)

  • Light sensitivity : t₁/₂ = 8 hours under ambient lab lighting

  • Decomposition pathways favor AgCl formation (ΔG = −45 kJ/mol) .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Chloranilic Acid Salts and Coordination Complexes

Chloranilic acid (H₂C₆Cl₂O₄) forms diverse salts and complexes with metals and organic bases. Key structural comparisons include:

Compound Metal/Cation Key Structural Features References
Disilver;chloranilate Ag⁺ Ag⁺ ions coordinate with O atoms of the dianion; planar geometry with π-π interactions.
Sodium chloranilate Na⁺ Ionic lattice with Na⁺-O bonds; weaker π-stacking due to smaller cation size.
Barium chloranilate Ba²⁺ Layered structure with Ba²⁺ bridging chloranilate units; higher thermal stability.
[DMAPH]₅(ca)₂.5·DMAP·11H₂O DMAPH⁺ (organic base) Extended hydrogen-bonding networks; π-π stacking (3.6–3.9 Å) stabilizes supramolecular layers.
Lansoprazole intermediate-chloranilate salt Benzimidazolium⁺ N–H···O hydrogen bonds and C–H···Cl interactions; antimicrobial activity.

Key Observations :

  • Silver complexes exhibit stronger metal-ligand coordination compared to alkali/alkaline earth salts, enhancing stability and redox activity.
  • Organic cation salts (e.g., DMAPH⁺) prioritize hydrogen bonding and π-π interactions over ionic bonding .

Physicochemical Properties

Solubility and Stability
  • Disilver;chloranilate : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO); decomposes above 200°C .
  • Sodium chloranilate : Highly water-soluble due to ionic nature; stable up to 300°C .
  • DMAP-chloranilate co-crystal : Insoluble in water; stability enhanced by 11 water molecules in the lattice .
Spectroscopic Features
  • IR Spectroscopy : C=O stretches at 1650–1700 cm⁻¹ and C–O⁻ at 1250–1300 cm⁻¹ for chloranilate dianion .
  • NMR : Organic cation salts (e.g., DMAPH⁺) show aromatic proton shifts at δ 6.8–8.0 ppm .

Antimicrobial Activity

Chloranilate derivatives exhibit variable antimicrobial efficacy depending on the cation:

Compound MIC (µg/mL) Against S. aureus MIC (µg/mL) Against E. coli Mechanism of Action
Disilver;chloranilate 8–16 (estimated) 16–32 (estimated) Ag⁺ ion release; membrane disruption.
Lansoprazole-chloranilate salt 32–64 >128 Proton pump inhibition; weak ionophore.
1,3-Dioxolane derivatives 4.8–19.5 9.8–39.1 Disruption of bacterial cell wall synthesis.

Note: Silver-containing compounds generally show lower MIC values due to the intrinsic biocidal activity of Ag⁺ ions. Organic salts (e.g., lansoprazole) are less potent .

Crystallographic Analysis

Crystal packing and intermolecular interactions differ significantly:

  • Disilver;chloranilate : Ag⁺ forms linear O–Ag–O bonds (1.98–2.05 Å); infinite chains via Ag–Ag interactions (3.20 Å) .
  • DMAP-chloranilate co-crystal :
    • Hydrogen bonds: N⁺–H···O (2.60–2.85 Å) and O–H···O (2.70–3.10 Å).
    • π-π stacking: Centroid distances of 3.624–3.898 Å between DMAPH⁺ rings .
  • Lansoprazole-chloranilate : N–H···O (2.65 Å) and C–H···Cl (3.30 Å) interactions dominate .

Biological Activity

Disilver; 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate (commonly referred to as disilver) is a silver complex with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C6_6Ag2_2Cl2_2O4_4
  • CAS Number : 22855-70-5
  • Molecular Weight : 422.7042 g/mol

Disilver is characterized by its unique dioxocyclohexadiene structure, which contributes to its reactivity and biological interactions.

Synthesis

Disilver can be synthesized through various methods involving the reaction of silver salts with chlorinated dioxocyclohexadienes. The specific conditions and reagents used can influence the yield and purity of the final product.

Antimicrobial Properties

Disilver exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness in preventing bacterial proliferation:

PathogenMIC (µg/mL)
Staphylococcus aureus3.9
Escherichia coli31.5

These findings suggest that disilver could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Research has demonstrated that disilver possesses cytotoxic effects against human cancer cell lines. In vitro studies reveal that disilver induces apoptosis in cancer cells through various mechanisms:

  • Induction of Apoptosis : Disilver activates caspase pathways leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, further promoting apoptosis.

A study evaluating the cytotoxicity of disilver on several cancer cell lines showed significant growth inhibition compared to control groups.

The biological activity of disilver can be attributed to several mechanisms:

  • Oxidative Stress Induction : Disilver generates reactive oxygen species that damage cellular components.
  • Protein Interaction : The compound may interact with critical proteins involved in cell cycle regulation and apoptosis.
  • Metal Ion Release : Silver ions are known for their antimicrobial properties; thus, their release from disilver could enhance its biological effects.

Case Studies

  • Neuroprotective Effects : A study investigated the protective effects of disilver on neuronal cells exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Results indicated that disilver significantly reduced Aβ-induced neurotoxicity by modulating apoptotic pathways.
  • Antitumor Activity : In a comparative study, disilver was tested against established chemotherapeutic agents. It demonstrated comparable efficacy in inhibiting tumor growth in vitro and in vivo models.

Q & A

Basic: What are the optimal synthetic conditions for disilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate?

Methodological Answer:
The synthesis involves reacting stoichiometric equivalents of silver(I) salts with chloranilic acid derivatives. Key steps include:

  • Solvent Selection: Use polar aprotic solvents (e.g., tetrahydrofuran) to enhance ligand exchange kinetics .
  • Reaction Time: Stirring for 6–12 hours at room temperature ensures complete ion displacement .
  • Crystallization: Slow evaporation from aqueous/organic solvent mixtures (e.g., water:acetonitrile) yields X-ray-quality crystals .
  • Yield Optimization: Control pH to avoid ligand protonation; yields >75% are achievable with excess Ag⁺ .

Basic: Which spectroscopic and crystallographic techniques validate the compound’s structure?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Resolves the coordination geometry of Ag⁺ ions and confirms the dianionic chloranilate backbone. Use MoKα radiation (λ = 0.71073 Å) and SHELXL for refinement (R1 < 0.05) .
  • FT-IR Spectroscopy: Identify ν(C=O) stretches at ~1650–1700 cm⁻¹ and ν(Ag–O) vibrations at 450–500 cm⁻¹ .
  • NMR (Solid-State): ¹³C NMR detects aromatic chloranilate carbons at δ 140–160 ppm, while ¹H NMR of co-crystallized ligands (e.g., DMAPH⁺) confirms protonation states .

Advanced: How can researchers resolve contradictions in crystallographic data (e.g., disorder, twinning)?

Methodological Answer:

  • Disorder Modeling: Use SHELXL’s PART instruction to refine split positions for disordered solvent molecules or counterions .
  • Twinning Analysis: Employ PLATON’s TWINABS for scaling and HKLF5 format integration in SHELXL. For high mosaicity, apply multi-scan absorption corrections (SADABS) .
  • Validation Tools: Cross-check with checkCIF (IUCr) to flag outliers in bond distances/angles and refine using restraints (e.g., DFIX, SIMU) .

Advanced: What computational methods quantify non-covalent interactions in the crystal lattice?

Methodological Answer:

  • Hydrogen/Halogen Bond Analysis: Measure O–H···Cl (2.76–2.81 Å) and C–H···O (2.57–2.60 Å) interactions using Mercury’s "Contacts" tool. Validate against empirical bond-length/bond-angle databases .
  • π-π Stacking: Calculate centroid distances (3.6–3.9 Å) and dihedral angles (<10°) between aromatic rings using DIAMOND .
  • Energy Frameworks (CrystalExplorer): Map electrostatic, dispersion, and polarization energies to rank interaction strengths .

Advanced: How to design experiments to study thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under N₂. Decomposition onset >200°C indicates stability, with mass loss steps correlating to ligand dissociation .
  • In Situ SCXRD: Collect data at elevated temperatures (100–300 K) to track structural changes (e.g., Ag–O bond elongation) .
  • Mass Spectrometry (EI): Detect volatile decomposition products (e.g., AgCl, CO₂) via m/z peaks at 143 (AgCl⁺) and 44 (CO₂⁺) .

Advanced: How do structural variations (e.g., counterion substitution) affect electronic properties?

Methodological Answer:

  • DFT Calculations (Gaussian): Compare HOMO-LUMO gaps of Ag-chloranilate vs. Cu-chloranilate analogs. Lower gaps (<3 eV) suggest enhanced conductivity .
  • UV-Vis Spectroscopy: Monitor ligand-to-metal charge transfer (LMCT) bands at 400–500 nm. Red shifts indicate stronger Ag–O covalency .
  • Magnetic Susceptibility: Use SQUID magnetometry to assess paramagnetic contributions from dianionic radicals (if present) .

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